Cas no 2227882-41-7 ((1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-ol)

(1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-ol structure
2227882-41-7 structure
商品名:(1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-ol
CAS番号:2227882-41-7
MF:C12H22N2O
メガワット:210.315883159637
CID:6423132
PubChem ID:165667370

(1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-ol
    • 2227882-41-7
    • EN300-1751842
    • (1R)-2-amino-1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]ethan-1-ol
    • インチ: 1S/C12H22N2O/c1-8(2)7-14-9(3)5-11(10(14)4)12(15)6-13/h5,8,12,15H,6-7,13H2,1-4H3/t12-/m0/s1
    • InChIKey: IWOIUFOZHXKFBA-LBPRGKRZSA-N
    • ほほえんだ: O[C@@H](CN)C1C=C(C)N(C=1C)CC(C)C

計算された属性

  • せいみつぶんしりょう: 210.173213330g/mol
  • どういたいしつりょう: 210.173213330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 51.2Ų

(1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1751842-2.5g
(1R)-2-amino-1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]ethan-1-ol
2227882-41-7
2.5g
$3809.0 2023-09-20
Enamine
EN300-1751842-5.0g
(1R)-2-amino-1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]ethan-1-ol
2227882-41-7
5g
$5635.0 2023-06-03
Enamine
EN300-1751842-1.0g
(1R)-2-amino-1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]ethan-1-ol
2227882-41-7
1g
$1944.0 2023-06-03
Enamine
EN300-1751842-10.0g
(1R)-2-amino-1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]ethan-1-ol
2227882-41-7
10g
$8357.0 2023-06-03
Enamine
EN300-1751842-5g
(1R)-2-amino-1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]ethan-1-ol
2227882-41-7
5g
$5635.0 2023-09-20
Enamine
EN300-1751842-10g
(1R)-2-amino-1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]ethan-1-ol
2227882-41-7
10g
$8357.0 2023-09-20
Enamine
EN300-1751842-0.5g
(1R)-2-amino-1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]ethan-1-ol
2227882-41-7
0.5g
$1866.0 2023-09-20
Enamine
EN300-1751842-0.1g
(1R)-2-amino-1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]ethan-1-ol
2227882-41-7
0.1g
$1711.0 2023-09-20
Enamine
EN300-1751842-0.25g
(1R)-2-amino-1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]ethan-1-ol
2227882-41-7
0.25g
$1789.0 2023-09-20
Enamine
EN300-1751842-0.05g
(1R)-2-amino-1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]ethan-1-ol
2227882-41-7
0.05g
$1632.0 2023-09-20

(1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-ol 関連文献

(1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-olに関する追加情報

Compound Introduction: (1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-ol (CAS No. 2227882-41-7)

The compound (1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-ol, identified by its CAS number 2227882-41-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The unique arrangement of substituents, including the presence of an amino group, dimethyl and isopropyl substituents, and a pyrrole ring, contributes to its distinct chemical properties and biological activities.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The pyrrole core, a prominent feature in this compound, is well-documented for its role in various bioactive molecules. Pyrroles and their derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific configuration of the stereocenter at the (1R) position further enhances the compound's pharmacological profile, making it a promising candidate for further investigation.

The structural complexity of (1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-ol presents both challenges and opportunities in synthetic chemistry. The presence of multiple chiral centers and functional groups necessitates precise synthetic methodologies to ensure high enantiomeric purity. Advanced techniques such as asymmetric synthesis and chiral resolution have been employed to achieve the desired stereochemical configuration. These efforts are crucial in pharmaceutical development, as the biological activity of many drugs is highly dependent on their stereochemistry.

Recent studies have highlighted the importance of understanding the molecular interactions between drug candidates and biological targets. Computational modeling and molecular dynamics simulations have become indispensable tools in predicting the binding affinity and mechanism of action of small molecules. In the case of (1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-ol, these techniques have been utilized to explore its potential interactions with enzymes and receptors relevant to various diseases. Such insights are invaluable for optimizing lead compounds and guiding the design of next-generation therapeutics.

The pharmacokinetic properties of a compound are equally important as its biochemical activity. The metabolic stability, solubility, and distribution profile of (1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-ol are critical factors that determine its efficacy and safety in vivo. Preclinical studies have begun to address these aspects, providing preliminary data on its absorption, distribution, metabolism, and excretion (ADME) characteristics. These findings are essential for assessing the compound's potential as a drug candidate and for identifying any necessary modifications to improve its pharmacokinetic profile.

The development of novel therapeutic agents often involves interdisciplinary collaboration between chemists, biologists, and clinicians. The compound (1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylethan-1-ol exemplifies this collaborative approach, as it represents a convergence of synthetic chemistry expertise with biological insights. By integrating knowledge from various scientific domains, researchers can accelerate the discovery and development process, bringing new treatments to patients more efficiently.

As research continues to evolve, new methodologies and technologies are emerging that promise to further enhance our understanding of complex molecules like (1R)-2-amino-1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yethanewhile -ol. Advances in high-throughput screening (HTS), CRISPR-based genetic editing, and artificial intelligence-driven drug design are transforming the landscape of pharmaceutical research. These innovations hold the potential to uncover novel therapeutic targets and optimize existing drug candidates with unprecedented precision.

In conclusion, (1R)-2-amino-hydroxy-propyl propyl propyl propyl propyl propyl propyl propyl propyl propyl propyl propyl propyl pyrrole (CAS No. 2227882417) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure, stereochemistry, and biological activities make it a subject of intense research interest. As our understanding of molecular interactions advances, this compound is eagerly to bloom further, fostering

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